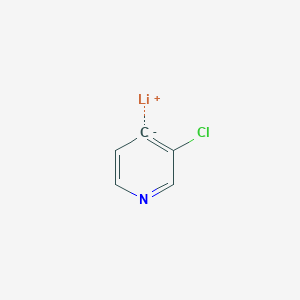![molecular formula C7H10ClNO5 B14438799 Dimethyl[(chloroacetyl)amino]propanedioate CAS No. 74084-50-7](/img/structure/B14438799.png)
Dimethyl[(chloroacetyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(chloroacetyl)amino]propanedioate is an organic compound with a complex structure that includes both ester and amide functional groups
Méthodes De Préparation
The synthesis of Dimethyl[(chloroacetyl)amino]propanedioate typically involves the reaction of chloroacetyl chloride with dimethyl malonate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Analyse Des Réactions Chimiques
Dimethyl[(chloroacetyl)amino]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form more complex structures, depending on the oxidizing agent used.
Applications De Recherche Scientifique
Dimethyl[(chloroacetyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl[(chloroacetyl)amino]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Dimethyl[(chloroacetyl)amino]propanedioate can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester with similar reactivity but lacking the chloroacetyl and amide groups.
Chloroacetyl chloride: A reactive acyl chloride used in the synthesis of various organic compounds.
N-(Chloroacetyl)glycine: A compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its combination of ester, amide, and chloroacetyl functionalities, which provide a versatile platform for chemical modifications and applications.
Propriétés
Numéro CAS |
74084-50-7 |
|---|---|
Formule moléculaire |
C7H10ClNO5 |
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
dimethyl 2-[(2-chloroacetyl)amino]propanedioate |
InChI |
InChI=1S/C7H10ClNO5/c1-13-6(11)5(7(12)14-2)9-4(10)3-8/h5H,3H2,1-2H3,(H,9,10) |
Clé InChI |
FATSLTXZAZDMPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OC)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


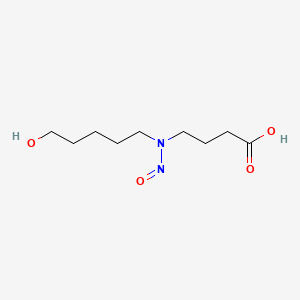
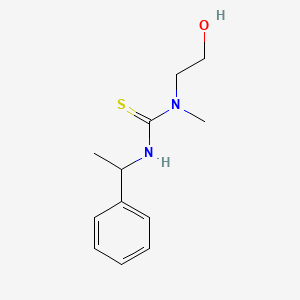
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)

![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
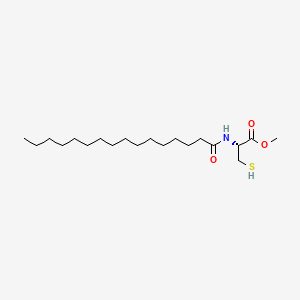
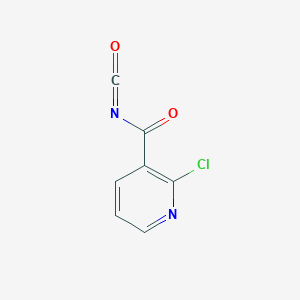
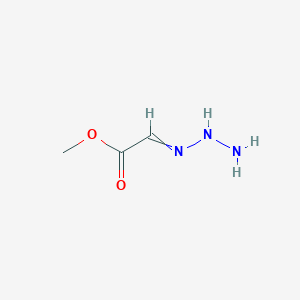
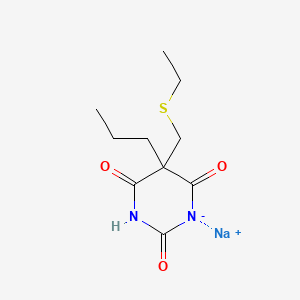
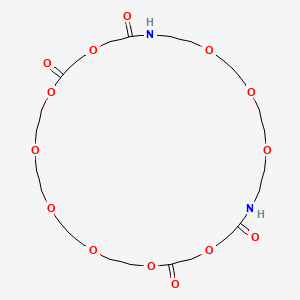
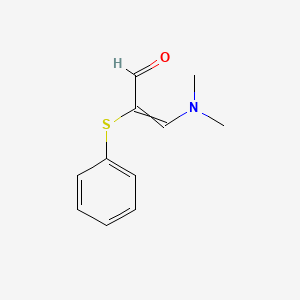
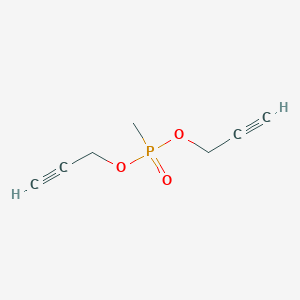
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
